N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-28(26,27)24-11-6-16(7-12-24)19(25)22-14-15-4-9-23(10-5-15)18-17(13-20)3-2-8-21-18/h2-3,8,15-16H,4-7,9-12,14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYFNULBGCMBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Piperidine rings : Central to its structure, these rings contribute to the compound's pharmacological properties.
- Cyanopyridine moiety : This component is linked to the piperidine and is crucial for its biological interactions.
- Methylsulfonyl group : Enhances solubility and may influence the compound's interaction with biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂S |
| Molecular Weight | 345.45 g/mol |
| CAS Number | 2034238-41-8 |
Research indicates that this compound acts primarily as an allosteric modulator of the chemokine receptor CXCR3. This receptor plays a pivotal role in immune cell trafficking and inflammatory responses. By modulating CXCR3 activity, the compound can influence various signaling pathways associated with inflammation and autoimmune diseases.
Inhibition of Inflammatory Pathways
Studies have demonstrated that this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β in stimulated macrophages. This suggests its potential as a therapeutic agent in conditions involving excessive inflammation, such as rheumatoid arthritis or multiple sclerosis .
Case Study: Inhibition of IL-1β Release
A notable study investigated the effects of this compound on human macrophages treated with LPS/ATP, which are known to trigger inflammatory responses. The results showed a significant reduction in IL-1β release, indicating that the compound effectively mitigates inflammatory signaling pathways.
| Compound | IL-1β Inhibition (%) |
|---|---|
| This compound | 35% |
| Control (no treatment) | 0% |
Antiviral Activity
In addition to its anti-inflammatory properties, preliminary studies suggest that this compound may exhibit antiviral activity against certain viruses by inhibiting viral replication mechanisms. However, further research is needed to elucidate these effects fully .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| Compound A | CXCR3 Modulator | Allosteric modulation |
| Compound B | NLRP3 Inhibitor | Direct inhibition |
| This compound | Anti-inflammatory | Allosteric modulation |
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with several piperidine-4-carboxamide derivatives:
Key Observations :
- The 3-cyanopyridine group in the target compound replaces the hydroxypyridine in , which may reduce polarity but enhance blood-brain barrier penetration .
- The methylsulfonyl group in the target compound versus the piperidin-1-ylsulfonyl in may confer better solubility due to reduced steric hindrance .
Pharmacological and Pharmacokinetic Profiles
- Potency and Selectivity: HTL22562 () demonstrates sub-nanomolar CGRP receptor antagonism (IC₅₀ < 1 nM) attributed to its rigid spirocyclic structure. The target compound’s flexible piperidine linker and cyanopyridine group may lower potency but improve selectivity for undisclosed targets .
- Metabolic Stability :
Methylsulfonyl groups (as in the target compound) are associated with enhanced oxidative stability compared to esters or amides (e.g., ’s trifluoroacetyl derivatives). However, HTL22562’s trifluoroacetyl group contributes to its high metabolic stability in human liver microsomes (t₁/₂ > 120 min) .
Clinical and Preclinical Implications
- HTL22562 () advanced to clinical trials for migraine due to its low hepatotoxicity risk and high receptor coverage. The target compound’s structural simplicity may favor scalable synthesis but requires further toxicity profiling .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the piperidine-4-carboxamide core via coupling reactions (e.g., using carbodiimides like DCC or EDC) .
- Step 2 : Introduction of the 3-cyanopyridine moiety through nucleophilic substitution or Suzuki-Miyaura cross-coupling .
- Step 3 : Sulfonylation with methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Optimization : Solvent choice (e.g., ethanol, methanol) and temperature control (0–25°C) are critical to minimize side reactions and improve yields .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to verify substituent positions and piperidine ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing .
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve scalability and yield?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for cross-coupling steps to enhance efficiency .
- Microwave-Assisted Synthesis : Reduce reaction times for steps requiring prolonged heating (e.g., cyclization) .
- Purification Strategies : Use flash chromatography or recrystallization (e.g., from ethanol/water mixtures) to isolate high-purity product .
- Yield Tracking : Monitor intermediates via TLC or inline IR spectroscopy to identify bottlenecks .
Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Analog Design : Modify substituents (e.g., replace 3-cyanopyridine with 4-cyanopyridine) to assess impact on target binding .
- Enzymatic Assays : Test derivatives against carbonic anhydrase isoforms (e.g., hCA-II, hCA-IX) to correlate sulfonamide groups with inhibition .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or GPCRs .
- Data Analysis : Use IC values and selectivity indices to prioritize analogs for in vivo testing .
Q. How can contradictory data on solubility and bioactivity be resolved?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method with buffers (pH 1–7.4) and co-solvents (e.g., DMSO ≤1%) to mimic physiological conditions .
- Permeability Assays : Perform parallel artificial membrane permeability assay (PAMPA) to distinguish solubility-limited vs. permeability-limited bioavailability .
- Metabolic Stability : Test liver microsome stability to rule out rapid degradation masking bioactivity .
Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cell lines to map downstream signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
